![molecular formula C19H19N B14178727 4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline CAS No. 923291-70-7](/img/structure/B14178727.png)
4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline
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Overview
Description
4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial activities
Preparation Methods
The synthesis of 4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the Skraup synthesis, which starts with the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline core .
Chemical Reactions Analysis
4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, anti-inflammatory, and antibacterial agent. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, such as the inhibition of tyrosine kinases in cancer therapy . The quinoline core allows for binding to metal ions, which can enhance its activity in catalytic processes .
Comparison with Similar Compounds
4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline can be compared to other quinoline derivatives, such as:
Properties
CAS No. |
923291-70-7 |
---|---|
Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
4-ethyl-3-methyl-2-(4-methylphenyl)quinoline |
InChI |
InChI=1S/C19H19N/c1-4-16-14(3)19(15-11-9-13(2)10-12-15)20-18-8-6-5-7-17(16)18/h5-12H,4H2,1-3H3 |
InChI Key |
TXSWMPIIRWEXPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=CC=CC=C21)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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